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Compound of Interest

Compound Name: Tert-butyl 7-hydroxyheptanoate

Cat. No.: B1465209 Get Quote

CAS Number: 86013-78-7

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of tert-butyl 7-hydroxyheptanoate,

a bifunctional linker molecule increasingly utilized in the fields of medicinal chemistry and drug

development. This document consolidates available data on its chemical properties, synthesis,

and applications, with a focus on its role in the construction of complex bioactive molecules.

Chemical and Physical Properties
Tert-butyl 7-hydroxyheptanoate is a versatile aliphatic linker possessing two key functional

groups: a terminal hydroxyl group and a tert-butyl protected carboxylic acid.[1][2] This unique

structure allows for sequential chemical modifications, making it a valuable building block in

multi-step synthetic pathways.[1] The tert-butyl ester serves as a robust protecting group for the

carboxylic acid, stable to a variety of reaction conditions but readily cleaved under acidic

conditions to liberate the free carboxylic acid.[1][2] The primary hydroxyl group offers a reactive

handle for a wide range of chemical transformations, including oxidation, esterification, and

etherification, or for conjugation to other molecules.[1]

Table 1: Physicochemical Properties of Tert-butyl 7-hydroxyheptanoate
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Property Value Reference(s)

CAS Number 86013-78-7 [3]

Molecular Formula C₁₁H₂₂O₃ [3]

Molecular Weight 202.29 g/mol [2]

Appearance Colorless to light yellow liquid [2]

Storage Conditions -20°C for long-term storage [1]

Synthesis of Tert-butyl 7-hydroxyheptanoate
While specific, detailed experimental protocols for the synthesis of tert-butyl 7-
hydroxyheptanoate are not readily available in peer-reviewed literature, a representative

synthesis can be proposed based on established methods for the tert-butylation of carboxylic

acids. One of the most common and industrially scalable methods involves the acid-catalyzed

addition of a carboxylic acid to isobutylene.

Representative Experimental Protocol: Acid-Catalyzed
Esterification of 7-Hydroxyheptanoic Acid
This protocol is a representative method and may require optimization.

Materials:

7-Hydroxyheptanoic acid

Isobutylene (liquefied gas)

Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

Anhydrous dichloromethane (or other suitable inert solvent)

Pressurized reaction vessel (e.g., a sealed tube or autoclave)

Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography

Procedure:

Reaction Setup: In a clean, dry, and appropriately sized pressurized reaction vessel, dissolve

7-hydroxyheptanoic acid (1 equivalent) in anhydrous dichloromethane. Cool the solution to a

low temperature (e.g., -78 °C) using a dry ice/acetone bath.

Addition of Reagents: Carefully add a catalytic amount of a strong acid (e.g., 0.05

equivalents of concentrated sulfuric acid). While maintaining the low temperature, condense

a molar excess of isobutylene (typically 2-5 equivalents) into the reaction vessel.

Reaction: Securely seal the reaction vessel and allow it to slowly warm to room temperature.

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction

should be monitored by a suitable analytical technique, such as Thin Layer Chromatography

(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption

of the starting material.

Workup: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume

hood. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution

until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the

aqueous layer with dichloromethane (3 x volume of the aqueous layer).

Purification: Combine the organic layers and wash with brine. Dry the organic layer over

anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under

reduced pressure. The crude product can then be purified by silica gel column

chromatography using a gradient of ethyl acetate in hexanes to yield pure tert-butyl 7-
hydroxyheptanoate.

Table 2: Summary of a Representative Synthesis of Tert-butyl 7-hydroxyheptanoate
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Step Description Key Parameters

1 Esterification

7-Hydroxyheptanoic acid,

excess isobutylene, catalytic

strong acid

2 Reaction Conditions

-78 °C to room temperature,

12-24 hours, pressurized

vessel

3 Workup

Quenching with NaHCO₃,

extraction with

dichloromethane

4 Purification

Silica gel column

chromatography

(Hexanes/Ethyl Acetate)

Applications in Drug Development and Research
The primary application of tert-butyl 7-hydroxyheptanoate is as a heterobifunctional linker in

the synthesis of complex molecules, particularly in the development of Proteolysis Targeting

Chimeras (PROTACs).[4][5] PROTACs are novel therapeutic agents that induce the

degradation of specific target proteins.[6]

Role as a PROTAC Linker
A PROTAC molecule consists of three components: a ligand that binds to a target protein, a

ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands.[6] The

linker's length, flexibility, and chemical composition are critical for the proper orientation of the

target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[5]

Tert-butyl 7-hydroxyheptanoate provides a flexible aliphatic chain that can be readily

incorporated into a PROTAC linker. The hydroxyl group can be derivatized to attach to one of

the ligands, while the protected carboxylic acid can be deprotected and coupled to the other

ligand.
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PROTAC Synthesis Workflow

Tert-butyl
7-hydroxyheptanoate

Derivatize hydroxyl group
(e.g., etherification, esterification)

Step A Couple to Ligand 1
(Target Protein Binder)

Step B Deprotect tert-butyl ester
(Acidic conditions)

Step C Couple to Ligand 2
(E3 Ligase Binder)

Step D
Final PROTAC Molecule

Final Product

Click to download full resolution via product page

PROTAC Synthesis Workflow

Representative Experimental Protocol: Incorporation
into a PROTAC Linker
This protocol outlines a general strategy for using tert-butyl 7-hydroxyheptanoate to link two

hypothetical molecules, "Ligand-NH₂" and "Ligand-OH".

Materials:

Tert-butyl 7-hydroxyheptanoate

Ligand-NH₂ (a molecule with a primary amine)

Ligand-OH (a molecule with a hydroxyl group)

Mesyl chloride or Tosyl chloride

Triethylamine or other non-nucleophilic base

Trifluoroacetic acid (TFA)

HATU or other peptide coupling reagent

DIPEA (N,N-Diisopropylethylamine)

Anhydrous solvents (DCM, DMF)

Procedure:
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Activation of the Hydroxyl Group: Dissolve tert-butyl 7-hydroxyheptanoate (1 equivalent)

and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C. Add mesyl chloride (1.1

equivalents) dropwise and stir the reaction for 1-2 hours, monitoring by TLC. After

completion, wash the reaction mixture with water and brine, dry over anhydrous sodium

sulfate, and concentrate to obtain tert-butyl 7-(methylsulfonyloxy)heptanoate.

Coupling with Ligand-OH (Williamson Ether Synthesis): Dissolve Ligand-OH (1 equivalent)

and a strong base such as sodium hydride (1.1 equivalents) in anhydrous DMF. Stir for 30

minutes at room temperature. Add a solution of tert-butyl 7-(methylsulfonyloxy)heptanoate (1

equivalent) in DMF and stir at room temperature overnight. Quench the reaction with water,

extract with ethyl acetate, wash with brine, dry, and purify by column chromatography to yield

the ether-linked intermediate.

Deprotection of the Tert-butyl Ester: Dissolve the ether-linked intermediate in a mixture of

DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Monitor the

deprotection by TLC or LC-MS. Once complete, remove the solvent and TFA under reduced

pressure to obtain the free carboxylic acid.

Amide Coupling with Ligand-NH₂: Dissolve the deprotected carboxylic acid (1 equivalent),

Ligand-NH₂ (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous

DMF. Stir the reaction at room temperature overnight. Dilute with ethyl acetate, wash with

water and brine, dry, and purify by column chromatography or preparative HPLC to obtain

the final PROTAC molecule.
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Experimental Workflow Example
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Conclusion
Tert-butyl 7-hydroxyheptanoate is a valuable and versatile building block for the synthesis of

complex molecules in drug discovery and chemical biology. Its bifunctional nature, with a

reactive hydroxyl group and a protected carboxylic acid, allows for its use as a flexible linker in

the construction of PROTACs and other targeted therapies. The straightforward, albeit not

widely published, synthesis and the predictable reactivity of its functional groups make it an

attractive tool for medicinal chemists. Further exploration of its applications in novel molecular

architectures is anticipated to continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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